Cas no 1045-82-5 (1-Propanone,1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-, hydrochloride (1:1))

1-Propanone,1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-, hydrochloride (1:1) structure
1045-82-5 structure
Product Name:1-Propanone,1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-, hydrochloride (1:1)
Numero CAS:1045-82-5
MF:C19H22Cl2N2OS
MW:397.361781597137
CID:117390
PubChem ID:160559
Update Time:2025-04-18

1-Propanone,1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanone,1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-, hydrochloride (1:1)
    • 1-(2-chloro-10H-phenothiazin-10-yl)-3-(diethylamino)propan-1-one hydrochloride (1:1)
    • 2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride
    • Chloracizine HCl
    • Chloracizine hydrochloride
    • 2-chloro-10-[3-(diethylamino)propionyl]-10H-phenothiazinium chloride
    • 1045-82-5
    • EINECS 213-877-1
    • MLS001032104
    • CHLORACIZINE HYDROCHLORIDE [MI]
    • 1-PROPANONE, 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-3-(DIETHYLAMINO)-, HYDROCHLORIDE (1:1)
    • 1-(2-Chloro-10H-phenothiazin-10-yl)-3-(diethylamino)propan-1-one--hydrogen chloride (1/1)
    • Q27257924
    • Chloracyzin hydrochloride
    • SMR000718623
    • 3R20PI460D
    • 1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride
    • 10H-PHENOTHIAZINE, 2-CHLORO-10-(3-(DIETHYLAMINO)-1-OXOPROPYL)-, MONOHYDROCHLORIDE
    • Phenothiazine, 2-chloro-10-(N,N-diethyl-.beta.-alanyl)-, monohydrochloride
    • UNII-3R20PI460D
    • CHLORACIZIN HYDROCHLORIDE
    • SCHEMBL11614590
    • Chloracizine chloride
    • CHEMBL1720570
    • Chloracyzine hydrochloride
    • DTXSID40909008
    • AKOS030507904
    • Inchi: 1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H
    • Chiave InChI: QELDTSNVBZMBTQ-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)C(CCN(CC)CC)=O.Cl

Proprietà calcolate

  • Massa esatta: 396.08326
  • Massa monoisotopica: 396.083
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 432
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 48.8Ų

Proprietà sperimentali

  • Densità: 1.246
  • Punto di ebollizione: 553.9°Cat760mmHg
  • Punto di infiammabilità: 288.8°C
  • PSA: 23.55
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd